

ZN148: A Technical Guide to its Efficacy Against Gram-Negative Pathogens

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbapenem resistance in Gram-negative bacteria, primarily driven by the production of metallo-β-lactamases (MBLs), poses a significant threat to global health. This document provides a comprehensive technical overview of **ZN148**, a novel synthetic metallo-β-lactamase inhibitor. **ZN148** acts as a zinc-chelating agent, effectively neutralizing MBLs and restoring the clinical efficacy of carbapenem antibiotics. This guide details the mechanism of action of **ZN148**, presents quantitative data on its in vitro and in vivo activity against key Gram-negative pathogens, and outlines the experimental protocols for its evaluation.

Introduction

The rise of multidrug-resistant Gram-negative bacteria is a pressing public health crisis. A key mechanism of resistance is the production of β -lactamase enzymes, which inactivate β -lactamase antibiotics. Metallo- β -lactamases (MBLs) are particularly concerning as they can hydrolyze a broad spectrum of β -lactams, including carbapenems, which are often the last line of defense against serious infections.[1][2][3] Unlike serine- β -lactamases, MBLs utilize zinc ions in their active site for catalysis.[1] Currently, there are no clinically approved MBL inhibitors, creating a critical unmet medical need.[1][2][4]

ZN148 is a promising MBL inhibitor designed to be used in combination with carbapenems.[1] [2][4] Its modular and easy-to-synthesize structure makes it an attractive candidate for further



development.[1] This guide synthesizes the available data on **ZN148** to provide a detailed resource for the scientific community.

Mechanism of Action

ZN148's primary mechanism of action is the inhibition of metallo-β-lactamases through zinc chelation.[1][2][4] By removing the essential zinc cofactors from the MBL active site, **ZN148** renders the enzyme inactive, thereby protecting carbapenem antibiotics from hydrolysis and restoring their bactericidal activity.[1][2][4]

Biochemical analyses have demonstrated a time-dependent inhibition of MBLs by **ZN148**.[2][4] Studies have shown that **ZN148** removes zinc ions from the active site of MBLs.[2][4] Interestingly, the addition of exogenous zinc after exposure to **ZN148** only partially restores MBL activity (by approximately 30%), suggesting a potentially irreversible mechanism of inhibition.[1][2][4] Further investigation through mass spectrometry and molecular modeling has indicated a possible oxidation of the active site Cys221 residue, contributing to this irreversible inhibition.[1][2][4]



Bacterial Cell ZN148 Carbapenem Target Chelates Zn2+ Metallo-β-lactamase (MBL) (Active, with Zn2+) Catalyzes **Inactive MBL** Carbapenem Hydrolysis (Zn2+ removed) Inhibition of Antibiotic Hydrolysis Resistance Bacterial Cell Lysis

Mechanism of Action of ZN148

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ZN148 inhibits MBL, preventing carbapenem hydrolysis.

Quantitative Data In Vitro Efficacy



ZN148, in combination with carbapenems, has demonstrated significant efficacy in restoring susceptibility in a large collection of MBL-producing clinical isolates.

Table 1: Meropenem MIC Reduction in MBL-Producing Enterobacterales

Strain Collection (n=234)	Meropenem MIC90 (mg/L)	Meropenem + 50 μM ZN148 MIC90 (mg/L)
MBL-producing Enterobacterales	≥64	0.5

Data sourced from Samuelsen et al., 2020.[4]

In a study of 234 MBL-producing clinical Enterobacterales strains, the combination of meropenem and **ZN148** reduced the meropenem MIC to susceptible levels (≤2 mg/liter) in over 98% of the isolates.[4]

Table 2: Carbapenem MIC Reduction in E. coli and K. pneumoniae

Organism (n)	Carbapenem	% Susceptible (Alone)	% Susceptible (+ 50 μM ZN148)
E. coli & K. pneumoniae (173)	Doripenem	<1%	>99%
E. coli & K. pneumoniae (173)	Imipenem	<1%	>99%

Data reflects the restoration of susceptibility to susceptible levels. Sourced from Samuelsen et al., 2020.[4]

ZN148 also potentiated the activity of doripenem and imipenem against MBL-producing E. coli and K. pneumoniae, restoring susceptibility in over 99% of the tested strains.[4]

Table 3: Carbapenem Potentiation in P. aeruginosa and A. baumannii



Organism (n)	Carbapenem	% Clinical Susceptibility Restored (+ 50 μM ZN148)
P. aeruginosa (52)	Meropenem	17%
P. aeruginosa (52)	Doripenem	15%
P. aeruginosa (52)	Imipenem	25%
A. baumannii (6)	Meropenem	>2-fold MIC reduction in 4 of 6 strains

Data sourced from Samuelsen et al., 2020.[4]

While **ZN148** showed less potentiation of carbapenems against MBL-producing P. aeruginosa and A. baumannii, it still restored clinical susceptibility in a notable percentage of P. aeruginosa strains.[4] The reduced effectiveness in these organisms may be due to differences in outer membrane permeability or the presence of efflux pumps.[4]

In Vivo Efficacy

The therapeutic potential of **ZN148** has been demonstrated in a murine neutropenic peritonitis model.

Table 4: In Vivo Efficacy of Meropenem and ZN148 Combination

Treatment Group	Bacterial Load in Peritoneal Fluid (log10 CFU/mL)	Bacterial Load in Blood (log10 CFU/mL)
Vehicle	~8.5	~6.0
Meropenem (33 mg/kg)	~8.0	~5.5
ZN148 (10 mg/kg)	~8.5	~6.0
Meropenem (33 mg/kg) + ZN148 (10 mg/kg)	~4.5	~3.0



Data are approximations from graphical representations in Samuelsen et al., 2020, against an NDM-1-producing K. pneumoniae strain.[4]

In this model, the combination of meropenem and **ZN148** resulted in a significant reduction in the bacterial load of a meropenem-resistant NDM-1-producing K. pneumoniae strain in both peritoneal fluid (P < 0.0001) and blood (P < 0.01) compared to meropenem treatment alone.[4] **ZN148** administered alone did not show any intrinsic antibacterial activity.[4]

Safety and Selectivity

A crucial aspect of zinc-chelating inhibitors is their selectivity for bacterial enzymes over host metalloenzymes.

- Human Glyoxylase II Inhibition: ZN148 showed no inhibition of the human zinc-containing enzyme glyoxylase II at concentrations up to 500 μM.[1][2][4] This indicates a degree of selectivity for bacterial MBLs.[4]
- In Vivo Tolerance: No acute toxicity was observed in a mouse model with cumulative dosages of **ZN148** up to 128 mg/kg.[1][2][4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **ZN148**.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[4]

- Preparation of Reagents:
 - Prepare stock solutions of carbapenems (meropenem, imipenem, doripenem) and ZN148.
 - Use cation-adjusted Mueller-Hinton broth (CAMHB) as the testing medium.
- Plate Preparation:
 - In a 96-well microtiter plate, perform serial twofold dilutions of the carbapenem antibiotics.

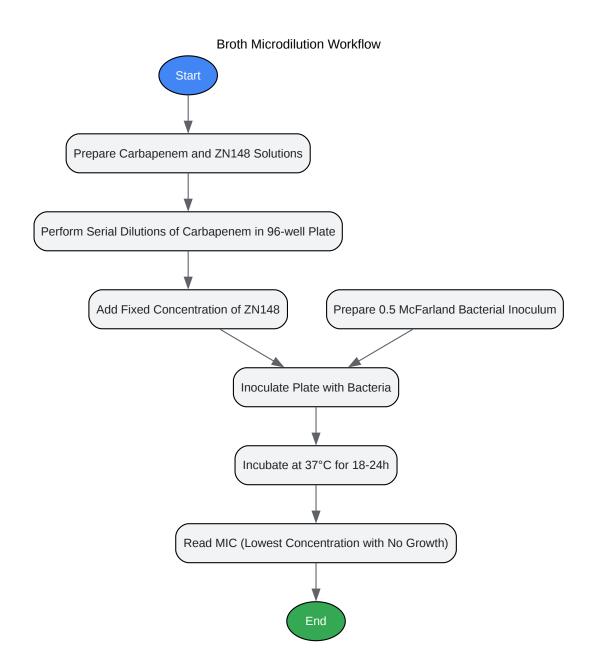
Foundational & Exploratory





- Add **ZN148** to the wells at a fixed concentration (e.g., 50 μM).[4]
- Inoculum Preparation:
 - Grow bacterial strains to be tested overnight on an appropriate agar medium.
 - Prepare a bacterial suspension in saline or broth and adjust its turbidity to match a 0.5
 McFarland standard (approximately 1.5 x 108 CFU/mL).
 - Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
- Incubation:
 - Inoculate the microtiter plates with the bacterial suspension.
 - Incubate the plates at 35-37°C for 16-20 hours in ambient air.
- MIC Determination:
 - The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.





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